Heterogeneous Co–Ni phosphide with active sites for water dissociation and efficient hydrogen evolution reaction†
Dalton Transactions Pub Date: 2023-12-21 DOI: 10.1039/D3DT03447J
Abstract
The construction of highly active and stable transition phosphide-based materials is widely regarded as an alternative approach to the use of Pt-based catalysts in the field of electrocatalytic hydrogen evolution. Herein, self-supported heterostructure Co–Ni phosphides (denoted as CoxNi1−x-P) were synthesized with different metal ratios by a low temperature electrodeposition strategy. Impressively, the optimized heterogeneous Co0.5Ni0.5-P nanocomposites displayed outstanding hydrogen evolution performance, with low overpotentials of 67 mV and 181 mV to deliver current densities of 10 mA cm−2 and 100 mA cm−2 in alkaline electrolyte. X-ray photoelectron spectroscopy revealed the optimized electronic structure of Co0.5Ni0.5-P, which led to an improvement in the conductivity. Density functional theory calculations demonstrated that the Co0.5Ni0.5-P heterostructure could provide a more optimal water-dissociation-related Volmer process for hydrogen evolution reaction (HER), in which water molecules could be easily activated on Co0.5Ni0.5-P with a low energy barrier. Moreover, the downshift of the d-band center confirmed the optimized H adsorption, further accelerating the HER kinetics.
![Graphical abstract: Heterogeneous Co–Ni phosphide with active sites for water dissociation and efficient hydrogen evolution reaction](http://scimg.chem960.com/usr/1/D3DT03447J.jpg)
![Heterogeneous Co–Ni phosphide with active sites for water dissociation and efficient hydrogen evolution reaction†](https://scimg.chem960.com/usr/1/D3DT03447J.jpg)
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